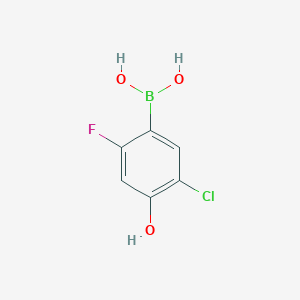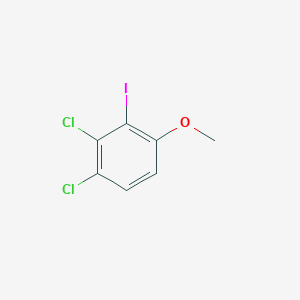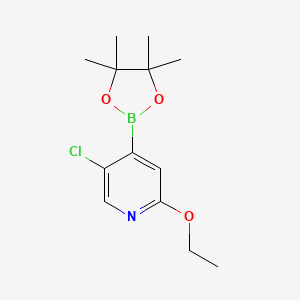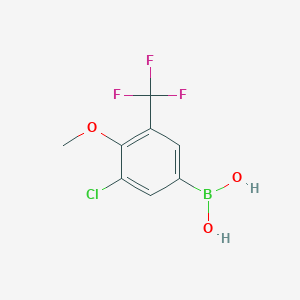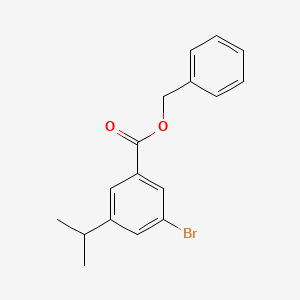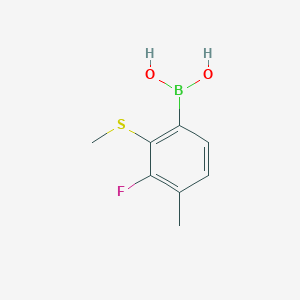
4-Ethoxy-3-ethylphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3-ethylphenylboronic acid pinacol ester is a highly essential compound in various fields of research and industry. It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Pinacol boronic esters, including this compound, are used in various chemical reactions. They are particularly useful in Suzuki-Miyaura coupling . Protodeboronation of these esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .Wirkmechanismus
Target of Action
4-Ethoxy-3-ethylphenylboronic acid pinacol ester, like other boronic esters, primarily targets carbon-carbon bond formation reactions . These reactions are crucial in organic synthesis, making boronic esters highly valuable building blocks .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling . This pathway is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound presents challenges for their removal at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which are crucial in organic synthesis . The compound’s protodeboronation process has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, the compound’s susceptibility to reactive oxygen species (ROS) has been utilized in the development of ROS-responsive drug delivery systems .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Ethoxy-3-ethylphenylboronic acid pinacol ester in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it a cost-effective option for lab experiments. Second, it is a versatile compound, which can be used in the synthesis of various compounds and materials. Finally, it is relatively stable, which makes it suitable for long-term storage.
However, there are several limitations to using this compound in laboratory experiments. First, the compound is toxic, and thus, proper safety precautions must be taken when handling it. Second, the reaction conditions must be carefully monitored to ensure the desired product is obtained. Finally, the compound is sensitive to air and light, and thus, must be stored in a dark, airtight container.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Ethoxy-3-ethylphenylboronic acid pinacol ester. First, it could be used to synthesize new drugs and other compounds. Second, it could be used to create new polymeric materials, such as polyurethanes and polyesters. Third, it could be used to create new nanomaterials, such as nanotubes and nanofibers. Fourth, it could be used to modulate the activity of various molecules, such as drugs and other compounds. Finally, it could be used in the treatment of certain diseases, such as cancer.
Synthesemethoden
The synthesis of 4-Ethoxy-3-ethylphenylboronic acid pinacol ester is achieved through a two-step process. The first step involves the reaction of 4-ethoxy-3-ethylphenol with boronic acid in the presence of a base, such as sodium hydroxide, to form this compound. The second step involves the oxidation of the boronic acid group with a suitable oxidizing agent, such as potassium permanganate, to form the desired product.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-3-ethylphenylboronic acid pinacol ester has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of organoboronic esters, which are used in the synthesis of drugs and other compounds. It has also been used in the synthesis of polymeric materials, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of polymeric nanomaterials, such as nanotubes and nanofibers. Additionally, it has been studied for its potential applications in the pharmaceutical, materials science, and chemical industries.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-Ethoxy-3-ethylphenylboronic acid pinacol ester are largely defined by its boron moiety. This moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations
Molecular Mechanism
Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by a radical approach .
Temporal Effects in Laboratory Settings
The stability of this compound is one of its key features, making it a valuable tool in organic synthesis . These compounds are susceptible to hydrolysis, especially at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Metabolic Pathways
Boronic esters are known to be involved in a variety of chemical transformations, suggesting that they may interact with various enzymes and cofactors .
Transport and Distribution
The stability and ease of purification of boronic esters suggest that they may be readily transported and distributed within cells .
Subcellular Localization
The chemical properties of boronic esters suggest that they may be localized to various compartments or organelles depending on their specific interactions with cellular biomolecules .
Eigenschaften
IUPAC Name |
2-(4-ethoxy-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-7-12-11-13(9-10-14(12)18-8-2)17-19-15(3,4)16(5,6)20-17/h9-11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOCGXFJRVPGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



